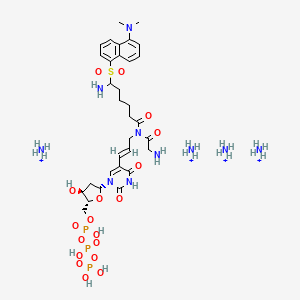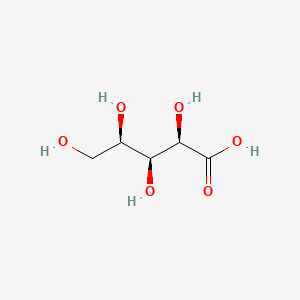
D-xylonic acid
Vue d'ensemble
Description
D-xylonic acid is a xylonic acid with D configuration. It is a conjugate acid of a D-xylonate. It is an enantiomer of a L-xylonic acid.
Applications De Recherche Scientifique
Biotechnological Production
D-xylonic acid is a versatile platform chemical with a variety of applications, including use as a complexing agent, chelator, dispersal agent for concrete, and as a precursor for co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol. It's seen as a potential non-food derived alternative to gluconic acid, which is extensively used in pharmaceuticals, food products, solvents, adhesives, dyes, paints, and polishes. Large-scale production, however, is limited due to the current small market for d-xylonate. It's naturally formed in the oxidative metabolism of d-xylose by certain archaea and bacteria. High yields from bacteria like Gluconobacter oxydans make it a candidate for biotechnical production. Genetically modified Escherichia coli and yeast have also been used to produce d-xylonate, showing potential for industrial-scale production (Toivari et al., 2012).
Microbial Production at Low pH
Pichia kudriavzevii, engineered to express a D-xylose dehydrogenase gene, demonstrated impressive productivity of this compound at low pH, which is significant for industrial applications. This strain produced this compound with high yields, comparable to other bacteria, and proved effective even in acidic conditions. This showcases the potential for developing industrial-scale production methods that can operate efficiently under varying pH levels (Toivari et al., 2013).
Enzymatic Conversion and Catalysis
The enzymatic conversion of xylose to xylonic acid involves xylose dehydrogenase, which catalyzes the oxidation of d-xylose to d-xylonolactone, eventually forming this compound. This process has been enhanced by immobilizing xylose dehydrogenase on ferromagnetic nanoparticles, resulting in a significant increase in reaction velocity and catalytic efficiency. The enhanced stability and recyclability of this biocatalyst indicate its potential for efficient xylonic acid production (L. M S & K. M. Nampoothiri, 2022).
Biocatalysis in Industrial Applications
Gluconobacter oxydans has been identified as an efficient microbe for converting xylose into xylonate, a key process in the industrial production of this compound. The understanding of microbial responses to inhibitors in lignocellulosic hydrolysates is crucial for optimizing this conversion process. Research into the transcriptional profiling of G. oxydans under different inhibitory conditions helps in improving the efficiency of xylonic acid production from lignocellulosic biomass (Miao et al., 2017).
Applications in Green Chemistry
This compound serves as both a green solvent and an effective catalyst in the synthesis of various compounds, demonstrating its environmental friendliness and economic feasibility. This use aligns with sustainable practices in chemistry, avoiding harmful organic solvents and utilizing inexpensive catalysts (Ma et al., 2016).
Utilization by Microorganisms
This compound is well-utilized by certain bifidobacteria species, indicating its potential as a prebiotic compound. These bacteria show good growth on media containing this compound, suggesting its role in supporting beneficial intestinal microflora (Noda & Ohsugi, 1995).
Safety and Hazards
Orientations Futures
Overcoming D-xylonic acid accumulation can increase product formation among engineered strains. Engineering strategies involving enzyme engineering, evolutionary engineering, coutilization of different sugar substrates, and synergy of different pathways could potentially address this compound accumulation .
Mécanisme D'action
Target of Action
D-xylonic acid, also known as (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid, primarily targets the xylose oxidative pathway (XOP) in microorganisms . The primary enzyme involved in its action is xylose dehydrogenase , which catalyzes the conversion of D-xylose to this compound .
Mode of Action
This compound accumulation is attributed to the overexpression of xylose dehydrogenase concomitant with basal or inefficient expression of enzymes involved in this compound assimilation . This imbalance leads to an accumulation of this compound, which can acidify the media and perturb cell growth due to toxicity .
Biochemical Pathways
The xylose oxidative pathway (XOP) has been engineered in microorganisms for the production of a wide range of industrially relevant compounds . The performance of metabolically engineered xop-utilizing microorganisms is typically hindered by this compound accumulation . Both the xylose isomerase pathway (XIP) and the xylose reductase pathway (XRP) go through the classical pentose phosphate pathway (PPP) for the formation of crucial intermediates (e.g., pyruvate and TCA cycle intermediates) to form the target products .
Pharmacokinetics
It is known that this compound can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation .
Result of Action
The result of this compound’s action is the accumulation of this compound, which can acidify the media and perturb cell growth due to toxicity . This accumulation can curtail enzymatic activity and target product formation .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, this compound accumulation acidifies the media, which can perturb cell growth due to toxicity . Therefore, maintaining an optimal pH is crucial for the efficacy and stability of this compound’s action .
Analyse Biochimique
Biochemical Properties
D-xylonic acid plays a crucial role in biochemical reactions, particularly in the xylose oxidative pathway. It is produced through the oxidation of D-xylose by the enzyme xylose dehydrogenase, resulting in the formation of D-xylonolactone, which is subsequently hydrolyzed to this compound . The compound interacts with various enzymes, including xylonate dehydratase, which converts this compound to 2-keto-3-deoxy-D-xylonic acid . These interactions are essential for the efficient utilization of xylose in microbial metabolic pathways.
Cellular Effects
This compound has been shown to influence cell function in several ways. It can acidify the growth medium, which may perturb cell growth and enzymatic activity due to its toxicity . This acidification can lead to a redox imbalance and insufficient cofactors, further affecting cellular metabolism . Additionally, this compound accumulation can curtail the formation of target products in metabolically engineered microorganisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is produced by the oxidation of D-xylose to D-xylonolactone by NAD(P)-dependent xylose dehydrogenase, followed by hydrolysis to this compound . The compound can then be dehydrated to form 2-keto-3-deoxy-D-xylonic acid, which may undergo further reactions to produce pyruvate and glycolaldehyde . These molecular interactions are critical for the efficient conversion of xylose to valuable biochemicals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . Long-term exposure to this compound can lead to the accumulation of toxic intermediates, which may affect cellular function and viability . Studies have shown that addressing this compound accumulation through metabolic engineering can enhance product formation in microbial cell factories .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High concentrations of the compound can lead to toxicity and adverse effects, including reduced growth and metabolic imbalances . Lower dosages may be better tolerated and could potentially be used to study the metabolic pathways and physiological responses to this compound in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly the xylose oxidative pathway. It is produced from D-xylose by the action of xylose dehydrogenase and is further metabolized by xylonate dehydratase to 2-keto-3-deoxy-D-xylonic acid . This compound can then be converted to pyruvate and glycolaldehyde, which enter central metabolic pathways . These interactions are crucial for the efficient utilization of xylose in microbial metabolism.
Transport and Distribution
It is known that the compound can be transported across cell membranes and distributed within various cellular compartments . The presence of specific transporters or binding proteins that facilitate the movement of this compound within cells remains an area of active research .
Subcellular Localization
It is likely that the compound is localized in specific cellular compartments where it participates in metabolic reactions .
Propriétés
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-FLRLBIABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028292 | |
| Record name | D-Xylonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-91-0, 17828-56-7 | |
| Record name | D-Xylonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylonic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylonic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017828567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLONIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCI0V55QO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYLONIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA38Q87GYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Xylonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




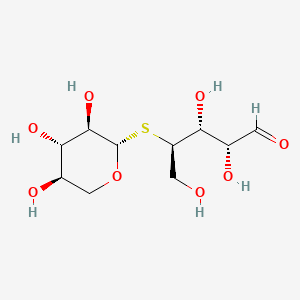
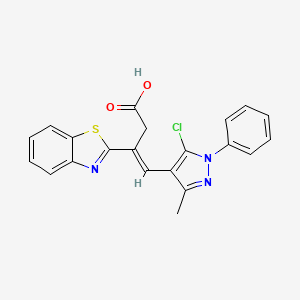






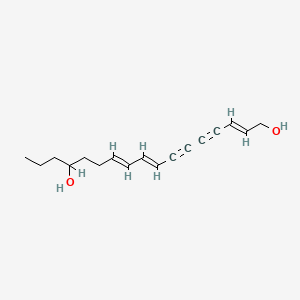
![(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one](/img/structure/B1234593.png)
